molecular formula C7H8FNS B1291483 3-Fluoro-4-(methylthio)aniline CAS No. 20901-69-3

3-Fluoro-4-(methylthio)aniline

Cat. No.: B1291483
CAS No.: 20901-69-3
M. Wt: 157.21 g/mol
InChI Key: WVMOEJCBXYTAAU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylthio)aniline: is an organic compound with the molecular formula C7H8FNS. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and a methylthio group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylthio)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluoronitrobenzene with sodium methylthiolate, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(methylthio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Iron powder, hydrogen gas with a catalyst.

    Nucleophiles: Amines, thiols.

Major Products Formed:

Scientific Research Applications

3-Fluoro-4-(methylthio)aniline has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylthio)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(methylthio)aniline is unique due to the presence of both the fluorine atom and the methylthio group, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in research and industry .

Properties

IUPAC Name

3-fluoro-4-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMOEJCBXYTAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10.0 g of 3-fluoro-4-methylsulfanylnitrobenzene prepared in the above example 1, 0.1 eq of Pd/C (5 wt %), 4 eq of amonium formate were dissolved in THF/MeOH (1:1) and refluxed for 3 hours. The solid, which was not dissolved in the solution, was filtered away, and the filtrate was distilled under reduced pressure to obtain oily compound, which was dissolved again in 80 ml of ethyl acetate. Solid amonium formate which was not dissolved in the solution, was filtered away, and the filtrate was distilled under reduced pressure to obtain oily filtrate, which was purified by column chromatography (ethyl acetate:n-Hexane=1:3) to give 6.04 g of the title compound as a yellow solid (yield 88%).
Quantity
10 g
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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THF MeOH
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0 (± 1) mol
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80 mL
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solvent
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Yield
88%

Synthesis routes and methods II

Procedure details

Iron (33 g, 0.59 mol) was added to 2-fluoro-1-methylsulfanyl-4-nitro-benzene (18.5 g, 99 mmol) in a mixture of acetic acid (350 mL) and water (70 mL). The mixture was stirred for 2 h with periodic swirling, and then the solvents were evaporated. Ethyl acetate and aqueous sodium bicarbonate solution were added and the mixture was filtered through Celite. The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried (sodium sulfate), filtered, evaporated, and purified by column chromatography, eluting with 20% ethyl acetate/hexanes to give 3-fluoro-4-methylsulfanyl-phenylamine (15.1 g, 97%).
Quantity
18.5 g
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reactant
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Quantity
350 mL
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solvent
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70 mL
Type
solvent
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33 g
Type
catalyst
Reaction Step One

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